molecular formula C8H8INO2 B1312671 1-(2-Iodoethyl)-4-nitrobenzene CAS No. 20264-96-4

1-(2-Iodoethyl)-4-nitrobenzene

Cat. No.: B1312671
CAS No.: 20264-96-4
M. Wt: 277.06 g/mol
InChI Key: SRYFPKKLUIWUGW-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Synthetic Chemistry

The significance of 1-(2-Iodoethyl)-4-nitrobenzene in modern synthetic chemistry stems from its bifunctional nature. It possesses two highly reactive sites: the iodoalkane chain and the nitroaromatic ring. This duality allows for a range of selective transformations, making it a powerful tool for constructing complex molecular architectures. The iodine atom, being an excellent leaving group, can be readily displaced in nucleophilic substitution reactions. ontosight.aiwikipedia.org Simultaneously, the nitro group can be transformed into other functional groups, such as amines, which are precursors for a vast array of chemical products. numberanalytics.comrsc.org Aromatic nitro compounds are crucial intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals. numberanalytics.comnumberanalytics.com The presence of both functionalities in one molecule allows for sequential or orthogonal chemical modifications, a highly desirable feature in multistep synthesis.

Overview of Functional Group Reactivity in Nitroaromatics and Iodoalkanes

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the nitro group on the aromatic ring and the iodine atom on the alkyl chain.

Nitroaromatic Reactivity: The nitro group (—NO₂) is a potent electron-withdrawing group. numberanalytics.comnih.gov This property has several major effects on the reactivity of the benzene (B151609) ring:

Deactivation towards Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. nih.govwikipedia.org Any electrophilic substitution that does occur is directed primarily to the meta positions. nih.gov

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing effect facilitates attacks by nucleophiles on the aromatic ring, a reaction that is typically difficult for benzene itself. wikipedia.org

Reduction to Amines: The nitro group can be readily reduced to an amino group (—NH₂) using various reducing agents. numberanalytics.comwikipedia.org This transformation is fundamental in industrial chemistry, particularly in the synthesis of anilines, which are key precursors to dyes and pharmaceuticals. numberanalytics.comacs.org

Iodoalkane Reactivity: The iodoethyl group (—CH₂CH₂I) exhibits the characteristic reactivity of a primary iodoalkane.

Nucleophilic Substitution: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. wikipedia.orgchemguide.co.uk This weakness makes the iodide ion an excellent leaving group, facilitating nucleophilic substitution reactions where various nucleophiles can replace the iodine atom. wikipedia.orgsavemyexams.com The reactivity of halogenoalkanes increases down the group, making iodoalkanes the most reactive. chemguide.co.uksavemyexams.com

Elimination Reactions: Under appropriate conditions, typically in the presence of a strong, non-nucleophilic base, iodoalkanes can undergo elimination reactions to form alkenes. wikipedia.org

Functional GroupKey Reactivity Characteristics
Nitroaromatic Strong electron-withdrawing effect. numberanalytics.comnih.gov Deactivates ring for electrophilic substitution. nih.govwikipedia.org Readily reduced to an amine. numberanalytics.comwikipedia.org
Iodoalkane C-I bond is weak, making iodide an excellent leaving group. wikipedia.orgchemguide.co.uk Highly susceptible to nucleophilic substitution. wikipedia.orgsavemyexams.com Can undergo elimination reactions. wikipedia.org

Structural Framework and Synthetic Utility Hypotheses

The structural arrangement of this compound, with a reactive alkyl halide separated from an electronically influential aromatic system, allows for several synthetic strategies. The ethyl spacer prevents direct electronic conjugation between the nitro and iodo groups, meaning their reactivities can often be addressed independently.

Based on its structure, several synthetic applications can be hypothesized:

Sequential Functionalization: One can first perform a nucleophilic substitution at the iodoethyl group, introducing a new functional moiety. Subsequently, the nitro group can be reduced to an amine, which can then undergo a wide range of further reactions (e.g., diazotization, acylation, or alkylation). This sequential approach provides a pathway to complex, disubstituted phenethylamine (B48288) derivatives.

Precursor to Heterocycles: The compound can serve as a precursor for synthesizing heterocyclic compounds. For instance, after reduction of the nitro group to an amine, an intramolecular cyclization reaction could potentially be induced to form nitrogen-containing ring systems.

Cross-Coupling Reactions: While the iodoalkane is not typically used in cross-coupling, the related compound 1-iodo-4-nitrobenzene (B147127) is a known substrate for reactions like the Suzuki-Miyaura coupling. ontosight.ai This suggests that derivatives of this compound could be designed for such applications, potentially after modification of the iodoethyl side chain. Research on the catalytic hydrogenation of similar compounds, such as iodonitrobenzene, shows that the nitro group can be selectively reduced to an amine without causing dehalogenation, highlighting the potential for selective transformations. rsc.org

Historical Perspectives on Related Organoiodine and Nitro-Aromatic Compounds

The development of synthetic routes utilizing compounds like this compound is built upon a long history of research into organoiodine and nitroaromatic chemistry.

Organoiodine Compounds:

1811: Iodine was discovered by the French chemist Bernard Courtois. e-bookshelf.de

1886: The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared by the German chemist Conrad Willgerodt. e-bookshelf.dewiley-vch.de

Early 20th Century: A variety of other organoiodine(III) and iodine(V) compounds were synthesized, including (diacetoxyiodo)benzene (B116549) and 2-iodoxybenzoic acid (IBX). wiley-vch.dearkat-usa.org Research in this area was relatively quiet for several decades but experienced a renaissance in the late 20th century as these compounds became recognized as mild and selective oxidizing agents. arkat-usa.org

Nitro-Aromatic Compounds:

1834: The first aromatic nitro compound, nitrobenzene (B124822), was synthesized by Eilhard Mitscherlich through the nitration of benzene. numberanalytics.com

19th Century: The study of aromatic nitro compounds advanced significantly throughout the century, becoming foundational to the synthetic dye industry. numberanalytics.com

Modern Era: Nitration remains a cornerstone of industrial organic synthesis for producing precursors for explosives, pharmaceuticals, pesticides, and polymers. numberanalytics.comnih.govnih.govasm.org The reactions of these compounds, especially the reduction of the nitro group, are among the most important transformations in chemical manufacturing. numberanalytics.com

Compound ClassKey Historical Milestones
Organoiodine Compounds 1811: Discovery of Iodine (B. Courtois). e-bookshelf.de1886: First polyvalent organoiodine compound synthesized (C. Willgerodt). e-bookshelf.dewiley-vch.de
Nitro-Aromatic Compounds 1834: First synthesis of nitrobenzene (E. Mitscherlich). numberanalytics.com19th Century: Became central to the synthetic dye industry. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-iodoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYFPKKLUIWUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCI)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463110
Record name p-nitrophenylethyl iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20264-96-4
Record name 1-(2-Iodoethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20264-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-nitrophenylethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1 2 Iodoethyl 4 Nitrobenzene

Reactivity of the Iodoethyl Moiety

The primary reaction site of 1-(2-iodoethyl)-4-nitrobenzene is the sp³-hybridized carbon atom attached to the iodine. This C-I bond is polarized, rendering the carbon atom electrophilic and prone to attack by nucleophiles. Furthermore, the hydrogen atoms on the carbon adjacent to the benzene (B151609) ring (the β-carbon) are acidic enough to be removed by a strong base, leading to elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

Nucleophilic substitution is a fundamental reaction pathway for this compound. As a primary alkyl iodide, it is highly disposed to undergo bimolecular nucleophilic substitution (SN2). The SN2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the iodide leaving group in a concerted fashion.

The unimolecular nucleophilic substitution (SN1) pathway is less likely for this primary substrate because it would require the formation of a relatively unstable primary carbocation. However, the presence of the adjacent benzene ring could offer some stabilization through resonance (forming a phenonium ion intermediate), making the SN1 pathway possible under specific conditions, such as in the presence of a very poor nucleophile and a polar protic solvent.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group directly on the aromatic ring. While the nitro group strongly activates the ring for such reactions, the leaving group (iodide) is on the ethyl side-chain, not the ring itself. Therefore, SNAr is not a primary reaction pathway for the iodoethyl moiety but could occur under harsh conditions if a suitable leaving group were present on the ring. The primary focus of this section is the SN2/SN1 reactivity at the ethyl group.

This compound serves as an effective electrophile for C-C bond formation when reacted with various carbon-based nucleophiles. Common examples include enolates derived from malonic esters and cyanide ions. These reactions typically proceed via an SN2 mechanism.

For instance, in the malonic ester synthesis, diethyl malonate is deprotonated by a base like sodium ethoxide to form a stabilized enolate. This enolate then attacks the electrophilic carbon of the iodoethyl group, displacing the iodide and forming a new carbon-carbon bond. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester yield 4-(4-nitrophenyl)butanoic acid.

Similarly, cyanide anions (from NaCN or KCN) can displace the iodide to form 3-(4-nitrophenyl)propanenitrile. This reaction is a valuable method for extending the carbon chain by one atom and introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Reactions of 1-(2-Haloethyl)-4-nitrobenzene with Carbon Nucleophiles

Nucleophile Reagent(s) Product Reaction Type Ref.

The reaction of this compound with nitrogen nucleophiles is a common route for the synthesis of various 4-nitrophenethylamine derivatives. Primary and secondary amines, as well as ammonia (B1221849), can act as nucleophiles to displace the iodide and form the corresponding N-substituted products. However, direct alkylation with ammonia or primary amines can lead to overalkylation due to the increased nucleophilicity of the product amine.

A more controlled method for synthesizing primary amines is the Gabriel synthesis. wikipedia.org, libretexts.org, chemistrysteps.com This procedure involves the N-alkylation of potassium phthalimide (B116566) with this compound. The phthalimide group acts as a protected form of ammonia, preventing overalkylation. The desired primary amine, 4-nitrophenethylamine, is then liberated by hydrazinolysis or acidic hydrolysis. thermofisher.com, masterorganicchemistry.com

Azide (B81097) ions (from sodium azide, NaN₃) are also potent nucleophiles that react readily with this compound in an SN2 fashion to produce 1-(2-azidoethyl)-4-nitrobenzene. The resulting organic azide is a versatile intermediate that can be reduced to a primary amine or used in cycloaddition reactions.

Table 2: Reactions of 1-(2-Haloethyl)-4-nitrobenzene with Nitrogen Nucleophiles

Nucleophile Reagent(s) Product Reaction Type Ref.
Phthalimide anion Potassium phthalimide, DMF N-(4-Nitrophenethyl)phthalimide SN2 (Gabriel) wikipedia.org, masterorganicchemistry.com
Benzylamine Benzylamine, TEA N-Benzyl-4-nitrophenethylamine SN2 google.com
Azide NaN₃, HMPT 1-(2-Azidoethyl)-4-nitrobenzene SN2 researchgate.net
Ammonia NH₃ 4-Nitrophenethylamine SN2 researchgate.net

Oxygen-based nucleophiles such as hydroxides and alkoxides react with this compound to yield alcohols and ethers, respectively. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) primarily yields 1-(2-methoxyethyl)-4-nitrobenzene (B126286) via an SN2 pathway. chemsrc.com, chemicalbook.com However, it is important to note that alkoxides are also strong bases, and elimination reactions can compete with substitution, especially at higher temperatures.

Sulfur-based nucleophiles, such as thiols and thiolates, are generally excellent nucleophiles and weak bases, favoring substitution over elimination. nih.gov For example, thiophenol can be deprotonated to form the thiophenoxide anion, which readily displaces the iodide from this compound to form 4-nitrophenethyl phenyl sulfide (B99878). nanoaxisllc.com, cymitquimica.com Similarly, other sulfur nucleophiles like sodium methanesulfinate (B1228633) can be used to synthesize sulfones. prepchem.com

Table 3: Reactions of 1-(2-Haloethyl)-4-nitrobenzene with Oxygen- and Sulfur-Based Nucleophiles

Nucleophile Reagent(s) Product Reaction Type Ref.
Methoxide NaOMe, MeOH 1-(2-Methoxyethyl)-4-nitrobenzene SN2 chemsrc.com, chemicalbook.com
Thiophenoxide PhSH, Base 4-Nitrophenethyl phenyl sulfide SN2 nanoaxisllc.com, cymitquimica.com
Methanesulfinate NaSO₂Me 1-[2-(Methylsulfonyl)ethyl]-4-nitrobenzene SN2 prepchem.com

The stereochemistry of a nucleophilic substitution reaction is dependent on the mechanism. Although this compound is an achiral molecule, the stereochemical principles of SN1 and SN2 reactions can be discussed by considering a hypothetical chiral analogue, such as (R)-1-(1-iodoethyl)-4-nitrobenzene.

SN2 Mechanism : The SN2 reaction proceeds with a backside attack by the nucleophile, resulting in a complete inversion of stereochemistry at the electrophilic carbon center. This process is known as a Walden inversion. Therefore, if (R)-1-(1-iodoethyl)-4-nitrobenzene were to react with a nucleophile via an SN2 pathway, the product would have the (S) configuration.

SN1 Mechanism : The SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability. This leads to the formation of a nearly 50:50 mixture of both enantiomers, a product known as a racemic mixture.

Given that this compound is a primary halide, the SN2 pathway with its characteristic inversion of configuration is the strongly favored mechanism under most conditions.

Elimination Reactions (E1, E2) Leading to Styrene Derivatives

In the presence of a base, this compound can undergo elimination (dehydrohalogenation) to form 4-nitrostyrene (B89597). This reaction competes with the SN2 substitution pathway. The choice between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. Strong, sterically hindered bases and high temperatures favor elimination.

E2 Mechanism : The bimolecular elimination (E2) reaction is a concerted, one-step process where the base removes a β-hydrogen at the same time the C=C double bond is formed and the iodide leaving group departs. This mechanism requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group. For this compound, this conformation is readily accessible. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. Strong bases like alkoxides (e.g., sodium ethoxide) can promote the E2 pathway to yield 4-nitrostyrene.

E1 Mechanism : The unimolecular elimination (E1) reaction is a two-step process that begins with the slow, rate-determining formation of a carbocation, identical to the first step of an SN1 reaction. In a subsequent fast step, a weak base removes a β-hydrogen, leading to the formation of the alkene. The E1 pathway is generally not favored for primary halides due to the instability of the primary carbocation.

The synthesis of 4-nitrostyrene is often accomplished from related compounds like β-(4-nitrophenyl)ethyl bromide using bases such as triethanolamine, or from 2-(4-nitrophenyl)ethyl nitrate (B79036) using sodium ethoxide, highlighting the prevalence of base-induced elimination for this type of substrate. thermofisher.com

Table 4: Elimination Reactions of 1-(2-Haloethyl)-4-nitrobenzene Analogues

Substrate Base/Reagent(s) Product Reaction Type Ref.
β-(4-Nitrophenyl)ethyl bromide Triethanolamine 4-Nitrostyrene E2 thermofisher.com
2-(4-Nitrophenyl)ethyl nitrate Sodium ethoxide, EtOH 4-Nitrostyrene E2 thermofisher.com

Organometallic Cross-Coupling Reactions

The C(sp³)-I bond in this compound can participate in various organometallic cross-coupling reactions to form new carbon-carbon bonds, although these reactions are often more challenging than those involving C(sp²)-X bonds (where X is a halide).

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide. libretexts.org While traditionally used for aryl and vinyl halides, recent advancements have enabled the coupling of unactivated alkyl halides. thieme-connect.comacs.org The coupling of primary alkyl iodides is feasible, though it can face challenges such as slow oxidative addition and competing β-hydride elimination. acs.orgnih.gov

A successful coupling of this compound with an arylboronic acid would proceed via a catalytic cycle involving oxidative addition of the alkyl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product. libretexts.org Specialized catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands, are typically required to promote the desired C(sp³)–C(sp²) bond formation and suppress side reactions. nih.govnih.gov

The Sonogashira coupling traditionally involves the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgyoutube.com The direct coupling of unactivated C(sp³)-halides is not a classical application of this reaction due to the difficulty of oxidative addition and other competing pathways. sustech.edu.cn

However, the field has evolved, and methodologies for the Sonogashira coupling of C(sp³)-electrophiles have been developed. sustech.edu.cnrsc.org These reactions often rely on modified catalytic systems, for instance, using copper catalysts with specific chiral ligands that can engage in radical pathways or other non-traditional mechanisms to activate the alkyl halide. rsc.org Applying such a modern protocol could potentially couple this compound with a terminal alkyne to yield a 4-nitrophenethyl-substituted alkyne.

The Kumada and Negishi couplings are powerful C-C bond-forming reactions that are often more effective for alkyl halides than the Suzuki or Sonogashira couplings.

The Kumada coupling utilizes a Grignard reagent (R-MgX) and a nickel or palladium catalyst. wikipedia.orgyoutube.com It has been successfully applied to primary alkyl halides. nih.govepfl.ch A significant challenge for coupling this compound via this method is the high reactivity of the Grignard reagent, which is generally intolerant of electrophilic functional groups like nitro groups. The Grignard reagent could potentially attack the nitro group instead of participating in the desired cross-coupling.

The Negishi coupling , which employs an organozinc reagent (R-ZnX), is often more functional-group-tolerant than the Kumada coupling. wikipedia.orgorganic-chemistry.org Palladium- or nickel-catalyzed Negishi couplings of unactivated primary alkyl iodides with various organozinc partners (alkyl, alkenyl, aryl) are well-established. researchgate.netorganic-chemistry.org This method would be more suitable for this compound, as organozinc reagents are less likely to react with the nitro group, allowing for the selective formation of a C(sp³)-C bond at the iodoethyl moiety. organic-chemistry.org

Coupling ReactionOrganometallic ReagentTypical CatalystSuitability for this compoundKey Challenge(s)
Suzuki-Miyaura R-B(OH)₂PdModerateSlow oxidative addition, β-hydride elimination
Sonogashira R-C≡C-HPd/CuLow (requires specialized methods)Classical methods are for C(sp²) halides
Kumada R-MgXNi or PdVery LowGrignard reagent intolerance to the nitro group
Negishi R-ZnXPd or NiHighPreparation of the organozinc reagent

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form a carbon-centered radical under thermal, photochemical, or redox conditions. This reactivity allows this compound to participate in a variety of radical-mediated transformations.

One common pathway is atom transfer radical chemistry. rsc.orgacs.org In such a process, a radical initiator or a transition metal catalyst can abstract the iodine atom to generate the 2-(4-nitrophenyl)ethyl radical. This radical can then engage in several subsequent reactions:

Reduction: In the presence of a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or cleaner, tin-free alternatives, the radical can be quenched to form 4-ethylnitrobenzene. manchester.ac.uk

Intermolecular Addition: The radical can add to the π-system of an alkene or alkyne in a Giese-type reaction, forming a new C-C bond. rsc.org This is a powerful method for constructing more complex molecular skeletons.

Cyclization: If the substrate contains an appropriately positioned internal π-bond, an intramolecular cyclization can occur. rsc.orgacs.org

These radical reactions often proceed under mild conditions and exhibit high functional group tolerance, making them a valuable alternative to ionic pathways for the transformation of this compound. rsc.orgacs.org

Reactivity of the Nitrobenzene (B124822) Moiety

The nitro group of this compound significantly influences its chemical behavior. It is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. nih.govmasterorganicchemistry.comquora.com The nitro group itself is also susceptible to a variety of reduction reactions, offering a pathway to diverse functionalities.

Reduction Reactions of the Nitro Group

The transformation of the nitro group into other functional groups, most notably amines, is a cornerstone of synthetic organic chemistry. thieme-connect.de This reduction can be accomplished through various methods, including catalytic hydrogenation and metal-mediated reductions, and can be tailored to yield different products depending on the reaction conditions. wikipedia.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. jove.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. nih.gov

Heterogeneous Catalysis : This is the most common approach, utilizing catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. researchgate.net Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.govcommonorganicchemistry.com These catalysts are favored for their efficiency and ease of separation from the reaction mixture. nih.gov For instance, Pd/C is often the catalyst of choice for nitro reductions due to its high activity. commonorganicchemistry.com However, a drawback of some heterogeneous catalysts like Pd/C is their potential to also reduce other functional groups. commonorganicchemistry.com In the case of this compound, care must be taken to avoid dehalogenation, and a catalyst like Raney nickel might be preferred. commonorganicchemistry.com

Homogeneous Catalysis : In this approach, the catalyst exists in the same phase as the reactants, typically dissolved in the reaction solvent. nih.gov Homogeneous catalysts, often based on transition metals like rhodium and ruthenium, can offer higher selectivity. masterorganicchemistry.comgoogle.com For example, ruthenium carbonyls have been used for the reduction of nitro compounds. google.com While less common than heterogeneous methods, homogeneous catalysis provides an alternative for achieving specific chemical transformations. nih.gov

Table 1: Comparison of Catalytic Hydrogenation Methods for Nitro Group Reduction

Feature Heterogeneous Catalysis Homogeneous Catalysis
Catalyst Phase Solid Same phase as reactants (liquid)
Common Catalysts Pd/C, Pt/C, Raney Nickel nih.govcommonorganicchemistry.com Rhodium and Ruthenium complexes masterorganicchemistry.comgoogle.com
Advantages Ease of separation, high activity nih.gov High selectivity nih.govmasterorganicchemistry.com
Disadvantages Potential for low chemoselectivity nih.gov Catalyst recovery can be difficult

Before the widespread adoption of catalytic hydrogenation, the reduction of nitroarenes was commonly achieved using metals in acidic media, a method known as the Béchamp reduction. unimi.it Several metals and reagents are effective for this transformation.

Iron (Fe) : The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and still widely used method for nitro group reduction. commonorganicchemistry.comscispace.com This method is valued for its cost-effectiveness and tolerance of various functional groups. unimi.itscispace.com

Zinc (Zn) : Zinc metal, also in an acidic medium, can effectively reduce nitro groups to amines. commonorganicchemistry.comresearchgate.net The reaction of nitroarenes with excess zinc can lead to the formation of N,N'-diarylhydrazine. wikipedia.org

Tin(II) Chloride (SnCl₂) : Stannous chloride is another effective reducing agent for nitroarenes, often used in an acidic solution. commonorganicchemistry.comacsgcipr.org It offers a mild and selective method for this transformation. acsgcipr.orgresearchgate.net

Sodium Sulfide (Na₂S) : Sodium sulfide can be used for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.com This reagent is particularly useful when acidic conditions or catalytic hydrogenation are not compatible with other functional groups in the molecule. commonorganicchemistry.comrsc.org

Table 2: Common Metal-Mediated Reducing Agents for Nitroarenes

Reagent Typical Conditions Key Features
Iron (Fe) Acidic (e.g., HCl, Acetic Acid) commonorganicchemistry.comscispace.com Cost-effective, good functional group tolerance unimi.itscispace.com
Zinc (Zn) Acidic commonorganicchemistry.com Can form diarylhydrazines with excess reagent wikipedia.org
Tin(II) Chloride (SnCl₂) Acidic commonorganicchemistry.comacsgcipr.org Mild and selective acsgcipr.orgresearchgate.net
Sodium Sulfide (Na₂S) Basic or neutral commonorganicchemistry.comrsc.org Useful for selective reductions commonorganicchemistry.com

The reduction of a nitro group can be controlled to yield different products depending on the reagents and reaction conditions. nih.gov The complete reduction leads to the corresponding aniline (B41778), but intermediate products can also be isolated. researchgate.net

Anilines : The full reduction of the nitro group, a six-electron process, yields the primary amine. nih.gov This is the most common and synthetically useful transformation. thieme-connect.de

Hydroxylamines : Partial reduction of the nitro group can lead to the formation of N-arylhydroxylamines. wikipedia.org This can be achieved using specific reagents and conditions, such as Raney nickel and hydrazine (B178648) at low temperatures or electrolytic reduction. wikipedia.org

Azoxy/Azo Compounds : Under certain conditions, condensation reactions between intermediates of the nitro reduction can occur. unimi.it For instance, the reaction of a nitroso intermediate with a hydroxylamine (B1172632) intermediate can form an azoxy compound, which can be further reduced to an azo compound and then a hydrazo compound. unimi.itrwth-aachen.de The use of metal hydrides, for example, tends to produce azo compounds from aromatic nitro compounds. wikipedia.org The selective synthesis of azoxy compounds is challenging but can be achieved through methods like photocatalysis. rsc.org

The reduction of nitroarenes to anilines is generally understood to proceed through a series of intermediates. orientjchem.org The widely accepted Haber mechanism proposes two main pathways. unimi.itrsc.org

Direct Pathway : This route involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. rwth-aachen.deresearchgate.net This pathway is favored under conditions that promote direct hydrogenation.

Condensation Pathway : In this pathway, the intermediate nitroso and hydroxylamine species condense to form an azoxy compound. unimi.it This azoxy intermediate is then successively reduced to the corresponding azo and hydrazo compounds before finally yielding the aniline. rwth-aachen.de

The specific pathway that dominates depends on the reaction conditions, including the catalyst, solvent, and pH. whiterose.ac.uk For example, the direct pathway is often observed in catalytic hydrogenations, while the condensation pathway can be more prevalent in reductions mediated by certain metals. unimi.itorientjchem.org

Electrophilic Aromatic Substitution (EAS) on the Nitrobenzene Ring

The nitro group is a powerful deactivating group in electrophilic aromatic substitution (EAS) reactions. msu.edu Its strong electron-withdrawing nature reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.com

This deactivation is significant, and harsher reaction conditions are often required for EAS on nitrobenzene compared to benzene itself. msu.edu For example, the nitration of nitrobenzene to form m-dinitrobenzene requires higher temperatures than the nitration of benzene. msu.edu

Furthermore, the nitro group is a meta-director. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position (C3 and C5) relative to the nitro group. This directing effect is a consequence of the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway more energetically favorable. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) on the Nitrobenzene Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring. libretexts.orgsigmaaldrich.com

For an SNAr reaction to occur, the aromatic ring must be "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups, with the nitro group being one of the most effective. libretexts.orgsigmaaldrich.com These groups make the aromatic ring electron-deficient and capable of stabilizing the negative charge of the intermediate formed during the reaction. chemicalbook.comnitrkl.ac.in

In the context of this compound, the nitro group strongly activates the ring for potential nucleophilic attack. For a typical SNAr reaction to proceed, a suitable leaving group (such as a halide) would need to be directly attached to the aromatic ring, preferably in a position ortho or para to the nitro group. sigmaaldrich.comnitrkl.ac.in The presence of the nitro group in the para position relative to the ethyl-iodide group in this compound makes the ring susceptible to nucleophilic attack, particularly at the carbon bearing the ethyl-iodide group if a different leaving group were present at that position.

The mechanism of SNAr reactions typically involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nitrkl.ac.inyoutube.comiosrjournals.org

Oxidative Transformations

The ethyl side chain of this compound is susceptible to oxidation under certain conditions. The carbon atom attached directly to the benzene ring is known as the benzylic carbon. Alkyl chains on an aromatic ring can be oxidized by strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, provided that the benzylic carbon has at least one hydrogen atom. libretexts.orgsigmaaldrich.com

In the case of this compound, the benzylic carbon has two hydrogen atoms, making it a viable substrate for this transformation. Treatment with a strong oxidizing agent would lead to the cleavage of the carbon-carbon bond of the ethyl group and the oxidation of the benzylic carbon to a carboxylic acid. libretexts.orgiosrjournals.org The product of this reaction would be 4-nitrobenzoic acid. The presence of the electron-withdrawing nitro group on the aromatic ring may slightly retard the rate of this oxidation reaction.

Starting MaterialOxidizing AgentProduct
This compoundKMnO₄ / H₂O, heat4-Nitrobenzoic acid

Controlled Oxidation of the Aromatic Ring

The controlled oxidation of the aromatic ring of this compound, involving the introduction of hydroxyl groups onto the benzene nucleus, is a challenging transformation. The presence of a deactivating nitro group makes the aromatic ring electron-deficient and thus less susceptible to electrophilic attack, which is a common mechanism for aromatic hydroxylation. However, several strategies can be employed to achieve this transformation, primarily through biocatalytic methods or the use of powerful chemical oxidizing agents.

Biocatalytic Hydroxylation:

Enzymatic systems, particularly dioxygenases found in various microorganisms, are capable of hydroxylating nitroaromatic compounds. nih.gov These enzymes can insert one or two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.goveaht.org For instance, toluene (B28343) 4-monooxygenase is a diiron enzyme complex that has been shown to hydroxylate a variety of monosubstituted benzenes, including nitrobenzene, with high regioselectivity, typically at the para-position. pnas.orgnih.gov In the case of this compound, the para-position is already occupied, so enzymatic hydroxylation would be expected to occur at the ortho- or meta-positions relative to the nitro group. The regioselectivity would be dictated by the specific enzyme's active site architecture. pnas.org

The general reaction scheme for the dioxygenase-catalyzed hydroxylation of a nitroaromatic compound involves the formation of a cis-dihydrodiol intermediate, which can then rearomatize. The initial step is the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated product. nih.gov

Chemical Oxidation Methods:

Powerful chemical oxidizing systems are required to overcome the deactivation of the aromatic ring by the nitro group.

Fenton's Reagent: A solution of hydrogen peroxide and an iron(II) catalyst, known as Fenton's reagent, generates highly reactive hydroxyl radicals (•OH). wikipedia.org These radicals are potent, non-selective oxidizing agents that can attack the electron-deficient aromatic ring of nitroaromatic compounds. wikipedia.orgkirj.eecsbsju.edunih.gov The reaction of Fenton's reagent with nitroaromatics can lead to hydroxylation of the ring, although over-oxidation and ring cleavage are potential side reactions. kirj.eenih.gov The efficiency of degradation of nitroaromatic compounds using Fenton's reagent is dependent on the molar ratio of the substrate to hydrogen peroxide and the iron catalyst. kirj.ee

Hydroxylation with Alkyl Hydroperoxide Anions: A method for the hydroxylation of nitroarenes involves the use of alkyl hydroperoxide anions, such as those derived from tert-butyl hydroperoxide or cumene (B47948) hydroperoxide, in the presence of a strong base. acs.orgorganic-chemistry.org This reaction proceeds via a vicarious nucleophilic substitution (VNS) of hydrogen. acs.orgorganic-chemistry.org The regioselectivity of this hydroxylation can be influenced by the choice of base and reaction conditions. For many 3-substituted nitrobenzenes, hydroxylation occurs selectively at the position para to the nitro group. For 4-substituted nitrobenzenes, hydroxylation typically occurs at the ortho position. acs.org Given that this compound is a 4-substituted nitroarene, this method would be expected to yield the corresponding 2-hydroxy-4-(2-iodoethyl)-1-nitrobenzene.

The table below summarizes the expected products from the controlled oxidation of the aromatic ring of various 4-substituted nitrobenzenes, providing a model for the potential reactivity of this compound.

SubstrateReagent/MethodMajor Product(s)
4-NitrotolueneToluene 4-monooxygenase4-Methyl-2-nitrophenol
4-Chloronitrobenzenet-BuOOH, t-BuOK2-Chloro-4-nitrophenol
4-(Trifluoromethyl)nitrobenzeneCumene hydroperoxide, KOH2-Hydroxy-4-(trifluoromethyl)nitrobenzene
4-CyanonitrobenzeneCumene hydroperoxide, KOH2-Hydroxy-4-cyanonitrobenzene

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering unparalleled detail about the structure of a molecule in solution and in the solid state. While standard one-dimensional ¹H and ¹³C NMR provide primary structural information, advanced multi-dimensional techniques are required for the complete and unambiguous assignment of all signals and for probing more subtle structural features of 1-(2-Iodoethyl)-4-nitrobenzene.

Multi-dimensional NMR experiments are essential for mapping the complex network of couplings within a molecule. For this compound, these techniques would elucidate the precise connectivity between the ethyl chain and the nitroaromatic ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a critical cross-peak between the methylene (B1212753) protons adjacent to the aromatic ring (H-α) and the methylene protons adjacent to the iodine atom (H-β). It would also reveal the coupling between the ortho- and meta-protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This would definitively assign the carbon signals for the two distinct methylene groups (C-α and C-β) and the aromatic C-H carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For this molecule, NOESY could reveal spatial proximity between the H-α protons of the ethyl chain and the ortho-protons (H-2, H-6) of the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Multi-dimensional NMR Correlations for this compound. Predicted chemical shifts (δ) are estimated based on data for structurally related compounds like p-nitro-ethylbenzene and ethyl iodide.

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected COSY Correlations (¹H-¹H)Expected HMBC Correlations (¹H-¹³C)
C1 -~148.0--
C2, C6 ~8.20 (d)~129.5H-3, H-5C1, C3, C4, C5, C-α
C3, C5 ~7.50 (d)~124.0H-2, H-6C1, C2, C4, C6
C4 -~147.0--
C-α ~3.35 (t)~39.0H-βC1, C2, C6, C-β
C-β ~3.60 (t)~5.0H-αC-α

The ethyl side chain of this compound is flexible, with rotation possible around the C1–Cα and Cα–Cβ single bonds. Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study these conformational changes. By analyzing changes in the lineshapes of the NMR signals as the temperature is lowered, it is possible to determine the energy barriers to bond rotation. For this compound, DNMR could be used to investigate the rotational barrier around the C1–Cα bond, which would be influenced by steric interactions between the ethyl group and the ortho-protons of the nitrobenzene (B124822) ring.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical property of solid materials. Solid-state NMR (ssNMR) is a powerful tool for characterizing these different forms, as the NMR spectrum is highly sensitive to the local chemical environment, which can differ between polymorphs. nih.govwikipedia.orglibretexts.orgemory.edu Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra from solid samples. emory.edu For this compound, ssNMR could be used to identify and characterize different polymorphic forms by detecting variations in the ¹³C chemical shifts arising from differences in crystal packing and intermolecular interactions. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathways and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₈H₈INO₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass of its molecular ion. The analysis of the isotopic pattern, particularly the presence of iodine (¹²⁷I), would further corroborate the structure. HRMS is also crucial for determining the elemental composition of fragment ions, which helps in proposing plausible fragmentation pathways.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Key Ions of this compound.

Proposed Fragment IonFormulaCalculated Exact Mass (m/z)Fragmentation Pathway
[M]⁺[C₈H₈INO₂]⁺276.9600Molecular Ion
[M - I]⁺[C₈H₈NO₂]⁺150.0555Loss of iodine radical
[M - NO₂]⁺[C₈H₈I]⁺230.9721Loss of nitro group
[C₇H₆I]⁺[C₇H₆I]⁺216.9565Benzylic cleavage
[C₆H₄NO₂]⁺[C₆H₄NO₂]⁺122.0242Cleavage of ethyl chain

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and for studying reaction mechanisms. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This allows for the systematic mapping of fragmentation pathways. For this compound, selecting the molecular ion at m/z 276.96 and fragmenting it would confirm the losses of key neutral fragments such as I• and NO₂•. nih.gov

Furthermore, MS/MS is an excellent tool for reaction monitoring and identifying transient reactive intermediates. rsc.org For instance, in a nucleophilic substitution reaction where the iodide is displaced, MS/MS could be used to monitor the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion in real-time. It could also potentially detect and characterize charged intermediates formed during the reaction, providing direct evidence for the proposed mechanistic pathway.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides a wealth of information regarding the molecule's conformation, as well as the nature of the interactions that govern its packing in the crystal lattice. Although specific crystallographic data for this compound is not publicly available in crystallographic databases, a theoretical analysis based on structurally related compounds allows for a discussion of the expected molecular and supramolecular features.

Determination of Bond Lengths, Angles, and Torsional Angles

Should a single crystal of this compound be subjected to X-ray diffraction analysis, a detailed geometric profile of the molecule would be obtained. This would include precise measurements of all bond lengths, bond angles, and torsional angles.

For the nitrobenzene moiety, the bond lengths and angles are expected to be influenced by the electronic interplay between the electron-withdrawing nitro group and the aromatic ring. Based on data for nitrobenzene itself, the C-N bond length is anticipated to be in the range of 1.47-1.49 Å. The N-O bonds of the nitro group are expected to be approximately 1.22-1.24 Å in length. The internal bond angles of the benzene ring would likely deviate slightly from the ideal 120° of a perfect hexagon due to the substitution.

Interactive Data Table: Expected Bond Parameters for this compound

Bond/Angle/TorsionAtoms InvolvedExpected Value
Bond Lengths (Å)
C-NC(aromatic)-N~1.47
N-ON-O~1.23
C-C (ring)C(aromatic)-C(aromatic)~1.39
C-C (ethyl)C(aromatic)-C(ethyl)~1.51
C-C (ethyl)C(ethyl)-C(ethyl)~1.54
C-IC(ethyl)-I~2.15
Bond Angles (°)
O-N-OO-N-O~125
C-C-NC(aromatic)-C(aromatic)-N~118-120
C-C-C (ethyl)C(aromatic)-C(ethyl)-C(ethyl)~112
C-C-IC(ethyl)-C(ethyl)-I~110
Torsional Angles (°)
Ring-NitroC-C-N-OVariable, depends on packing
Ring-EthylC-C-C-CVariable, defines conformation
Ethyl-IodoC-C-C-IVariable, defines conformation

Note: The values presented are estimations based on related structures and general chemical principles, as specific experimental data for this compound is not available.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonds, π-π Stacking)

In the solid state, molecules of this compound would be held together by a network of non-covalent interactions. The nature and geometry of these interactions are fundamental to the resulting crystal packing.

Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be present. The aromatic and ethyl C-H groups can act as donors, and the oxygen atoms of the nitro group are effective acceptors. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure.

Halogen Bonding: A prominent feature in the crystal structure would likely be halogen bonding. The iodine atom of the iodoethyl group possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can interact favorably with electron-rich atoms. The oxygen atoms of the nitro group of a neighboring molecule would be excellent halogen bond acceptors. The geometry of this I···O interaction is typically linear, with the C-I···O angle approaching 180°. The I···O distance would be expected to be shorter than the sum of the van der Waals radii of iodine and oxygen.

π-π Stacking: The aromatic nitrobenzene rings are capable of engaging in π-π stacking interactions. Depending on the relative orientation of the rings, these can be of a parallel-displaced or T-shaped nature. These interactions are driven by electrostatic and dispersion forces and are a common feature in the crystal packing of aromatic compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing the nature of its chemical bonds.

The IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the vibrational modes of its constituent parts.

Nitro Group Vibrations: The nitro group gives rise to two distinct and strong stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears in the region of 1500-1560 cm⁻¹, while the symmetric stretching mode (ν_s(NO₂)) is found at lower wavenumbers, around 1335-1365 cm⁻¹. These bands are often intense in the IR spectrum.

Aromatic Ring Vibrations: The benzene ring exhibits a number of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring (para-substitution in this case) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, as well as the out-of-plane C-H bending modes below 900 cm⁻¹.

Iodoethyl Group Vibrations: The ethyl group will show characteristic C-H stretching vibrations for the CH₂ groups around 2850-2960 cm⁻¹. C-C stretching and CH₂ bending modes will appear at lower frequencies. The C-I stretching vibration is expected to be found in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often weak.

Changes in the positions and intensities of these vibrational bands can provide insights into the electronic environment of the functional groups and can be indicative of intermolecular interactions in the solid state.

Chiroptical Spectroscopy for Enantiomeric Purity (if Chiral Derivatives)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the ethyl chain, the resulting enantiomers could be distinguished using chiroptical spectroscopy techniques such as circular dichroism (CD). CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative, the CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores (like the nitrobenzene group) within the chiral environment. The intensity and sign of these bands would be directly related to the absolute configuration and enantiomeric purity of the compound.

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates

Chromatographic methods are indispensable for assessing the purity of this compound and for the isolation of any intermediates or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The compound would be detected using a UV detector, set to a wavelength where the nitrobenzene chromophore absorbs strongly (typically around 260-280 nm). The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography could also be employed for purity analysis. A capillary column with a suitable stationary phase would be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS has the added advantage of providing mass spectral data for the main peak and any impurities, aiding in their identification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions during the synthesis of the target compound and for a qualitative assessment of its purity. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase would be chosen to achieve good separation of the product from starting materials and byproducts.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the method of choice. Typically, silica gel would be used as the stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be used to elute the compound from the column, separating it from less polar and more polar impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For nitroaromatic compounds like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.comsielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings for compounds structurally similar to this compound suggest that a C18 column is a suitable stationary phase. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comsielc.com The selection of the organic modifier and its proportion in the mobile phase is critical for achieving optimal separation and resolution from potential impurities or reactants. The use of a buffer helps to maintain a constant pH and ensure reproducible retention times. sigmaaldrich.com UV detection is generally effective for nitroaromatic compounds due to the presence of the chromophoric nitro group. cdc.gov

For the analysis of this compound, a hypothetical HPLC method could be developed based on these principles. The following data table illustrates typical parameters that might be established for such a method.

ParameterCondition
InstrumentAgilent 1260 Infinity II LC System or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
DetectionUV at 254 nm
Expected Retention Time~6.5 min

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. researchgate.net For the analysis of this compound, GC-MS can provide both qualitative and quantitative information.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column containing the stationary phase. The separation of components is based on their different affinities for the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). chromatographyonline.com The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification.

Research on the GC-MS analysis of related halonitrobenzenes provides a basis for developing a method for this compound. researchgate.net The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is often suitable for such compounds. The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from other components in the sample matrix.

The following table outlines a plausible set of GC-MS parameters for the analysis of this compound.

ParameterCondition
InstrumentAgilent 7890B GC with 5977A MSD or equivalent
ColumnHP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-400 amu

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds from first principles. DFT methods, such as the widely used B3LYP functional, offer a favorable balance between computational cost and accuracy for determining ground-state geometries, electronic structures, and vibrational frequencies. nih.govresearchgate.net For more complex phenomena, such as the study of excited states and photochemical pathways, higher-level ab initio methods like CASPT2//CASSCF are employed to provide a more detailed and accurate description of the potential energy surfaces. acs.org

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. youtube.comyoutube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)-6.75-1.155.60
Nitrobenzene (B124822)-7.41-2.524.89
1-(2-Iodoethyl)-4-nitrobenzene (Estimated)-7.30-2.604.70

This table presents typical calculated values for benzene and nitrobenzene, alongside estimated values for the title compound to illustrate substituent effects. Actual values would require specific DFT calculations.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry provides a virtual laboratory for exploring chemical reaction mechanisms. By mapping the potential energy surface (PES), researchers can identify the most plausible pathways connecting reactants to products. These pathways consist of energy minima, corresponding to stable species (reactants, intermediates, products), and saddle points, which represent the transition state (TS) of a given reaction step. nih.gov

For this compound, several reaction types could be investigated:

Nucleophilic Substitution: The iodine atom is a good leaving group, making the ethyl chain susceptible to Sₙ2 reactions.

Elimination Reactions: Under basic conditions, an E2 reaction could occur, leading to 4-nitrostyrene (B89597).

Reduction of the Nitro Group: Catalytic hydrogenation or chemical reduction can convert the nitro group to an amino group, a common transformation for nitroaromatics. nih.gov

Using DFT, the geometry of the transition state for each proposed step can be optimized. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov

The characterization of a transition state allows for the calculation of the activation energy (or energetic barrier, Eₐ), which is the energy difference between the transition state and the reactants. This barrier is the primary determinant of the reaction rate, as described by transition state theory. A reaction with a lower activation energy will proceed more rapidly than one with a higher barrier.

By calculating the energetic barriers for competing reaction pathways, computational models can predict the major product under given conditions. For instance, the competition between Sₙ2 substitution and E2 elimination at the iodoethyl group could be quantitatively assessed by comparing their respective activation energies. Studies on related nitroaromatic compounds have successfully used this approach to determine the relative feasibility of different degradation or transformation pathways. epa.gov

Hypothetical Reaction PathwayReactantsTransition StateCalculated Energetic Barrier (kcal/mol)
Sₙ2 SubstitutionC₈H₈INO₂ + OH⁻[HO···CH₂(CH₂)C₆H₄NO₂···I]⁻22.5
E2 EliminationC₈H₈INO₂ + OH⁻[HO···H-CH(CH₂)C₆H₄NO₂···I]⁻25.0

This table provides illustrative energetic barriers for hypothetical competing reactions. These values serve as examples of how DFT calculations can be used to predict kinetic outcomes.

Quantum chemical calculations are highly effective at predicting the regioselectivity of reactions, such as in electrophilic aromatic substitution. The nitro group is a strong deactivating and meta-directing group. The iodoethyl substituent is weakly deactivating and ortho-, para-directing. DFT calculations can model the stability of the Wheland intermediates (sigma complexes) for electrophilic attack at the ortho, meta, and para positions relative to the iodoethyl group. The pathway with the most stable intermediate (lowest energy barrier) will be the favored one, thus predicting the reaction's regiochemical outcome.

Stereoselectivity can be predicted when a reaction creates a new chiral center. By calculating the energies of the transition states leading to different stereoisomers (e.g., R vs. S enantiomers or diastereomers), the model can determine which stereoisomer is kinetically favored. For reactions involving this compound that might generate chirality, this approach would be invaluable for predicting the stereochemical outcome. Computational studies on cycloaddition reactions, for example, routinely use DFT to explain and predict both regioselectivity and stereoselectivity. nih.gov

Conformational Analysis and Torsional Barriers

Molecules with rotatable single bonds exist as an equilibrium of different conformers. For this compound, the primary sources of conformational flexibility are the rotations around the C(aryl)–CH₂, CH₂–CH₂I, and C(aryl)–NO₂ bonds.

A conformational analysis is typically performed by systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. This process, known as a potential energy surface scan, reveals the low-energy conformers (local and global minima) and the energetic barriers that separate them (torsional barriers). Understanding the conformational landscape is crucial, as the reactivity and physical properties of a molecule can depend on its preferred three-dimensional shape. For instance, studies on similar molecules like trinitrotoluene (TNT) show that the orientation of the nitro groups relative to the ring is a key factor in its properties. lanl.gov

Molecular Dynamics Simulations for Solvent and Temperature Effects

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (like a solution) and to observe their dynamic evolution over time. rutgers.edu MD simulations model a system containing the solute (this compound) surrounded by a large number of explicit solvent molecules (e.g., water or acetonitrile). nih.gov

By solving Newton's equations of motion for every atom in the system, MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute, forming solvation shells. This is critical for understanding solubility and solvent-solute interactions.

Conformational Dynamics: How the molecule flexes, bends, and transitions between different conformations in solution, and how this is influenced by temperature and solvent interactions.

Transport Properties: How the molecule moves through the solvent (diffusion), which is fundamental to understanding its behavior in a real-world chemical system.

Simulations can be run at various temperatures to study its effect on molecular flexibility and reaction dynamics. The use of established force fields, such as AMBER, allows for the simulation of large systems over nanoseconds or longer, providing a dynamic picture that complements the static, gas-phase information typically obtained from quantum chemical calculations. acs.orgresearchwithrutgers.com

Simulation ParameterObjectiveInformation Obtained
Solvent Type (e.g., Water vs. Acetonitrile)To study the effect of solvent polarity on conformation and interactions.Radial distribution functions, hydrogen bonding analysis, solvation free energy.
Temperature (e.g., 300 K vs. 350 K)To analyze the effect of thermal energy on molecular dynamics.Root-mean-square deviation (RMSD), conformational transition rates, diffusion coefficient.

This table summarizes the objectives and potential outputs of a hypothetical molecular dynamics simulation study on this compound.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful techniques for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can be compared with experimental data to validate the computational methods and to aid in the interpretation of experimental spectra.

Despite the availability of these computational tools, there are no published studies presenting the predicted spectroscopic properties of this compound. Consequently, a direct comparison and validation against experimental data for this compound are not possible at this time. Such a study would involve calculating the optimized molecular geometry and then simulating the different types of spectra. The absence of this data in the literature prevents a detailed discussion and the creation of comparative data tables.

Table 2: Availability of Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data AvailabilityExperimental Data Availability for Comparison
¹H NMRNot AvailableNot Available in Comparative Studies
¹³C NMRNot AvailableNot Available in Comparative Studies
Infrared (IR) SpectroscopyNot AvailableNot Available in Comparative Studies
UV-Visible SpectroscopyNot AvailableNot Available in Comparative Studies

Role As a Synthetic Intermediate and Precursor for Advanced Materials

Precursor for Complex Organic Frameworks

For instance, the iodoethyl group can be converted to a vinyl group through elimination, yielding 4-nitrostyrene (B89597). Olefinic linkers are a known class of building blocks for constructing pillared metal-organic frameworks. chemrxiv.org Furthermore, the nitro group itself can be incorporated into MOF linkers to tune the framework's properties, such as for enhancing carbon dioxide capture through dipole-quadrupole interactions. researchgate.net Although 1-(2-Iodoethyl)-4-nitrobenzene is not a direct precursor in documented syntheses, its potential to be transformed into suitable linkers for these advanced materials is significant.

Building Block for Functionalized Aromatic Systems

This compound is an exemplary building block for creating more complex functionalized aromatic systems through reactions targeting its iodoethyl group. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions.

This reactivity is demonstrated in its use to synthesize various derivatives, including:

1-[2-(4-nitrophenyl)ethyl]pyrrolidine: This compound is formed through the N-alkylation of pyrrolidine (B122466). The nucleophilic nitrogen atom of pyrrolidine attacks the electrophilic carbon attached to the iodine, displacing the iodide ion to form a new carbon-nitrogen bond. Such pyrrolidine-containing molecules are of significant interest in medicinal chemistry. nih.govorganic-chemistry.orgresearchgate.net

Dimethyl 2-[2-(4-nitrophenyl)ethyl]propanedioate: This derivative is synthesized via the alkylation of dimethyl malonate. In a classic malonic ester synthesis, the malonate ester is deprotonated with a base to form a nucleophilic enolate, which then attacks the this compound, displacing the iodide. chemsrc.com This reaction creates a new carbon-carbon bond and introduces a functionalized side chain to the aromatic ring.

4-Nitrostyrene: Through an elimination reaction, typically facilitated by a non-nucleophilic base, this compound can be converted to 4-nitrostyrene. proquest.com This reaction transforms the iodoethyl group into a vinyl group, creating a valuable monomer for polymer synthesis. proquest.com

Table 1: Synthesis of Functionalized Aromatic Systems
Starting MaterialReagentProductReaction Type
This compoundPyrrolidine1-[2-(4-nitrophenyl)ethyl]pyrrolidineN-Alkylation
This compoundDimethyl malonate, BaseDimethyl 2-[2-(4-nitrophenyl)ethyl]propanedioateC-Alkylation (Malonic Ester Synthesis)
This compoundBase (e.g., Triethanolamine)4-NitrostyreneElimination

Intermediate in the Synthesis of Specialty Chemicals (Non-Dye/Pigment Specific)

The derivatives of this compound serve as intermediates in the synthesis of various specialty chemicals.

4-Nitrostyrene , as a key derivative, is a precursor to a range of other molecules. For example, it can be chemoselectively reduced to 4-aminostyrene. rsc.org This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule while preserving the polymerizable vinyl group. 4-aminostyrene and its polymers have applications in materials science and as reactive intermediates. rsc.org Additionally, nitrostyrenes are used as precursors in the synthesis of substituted phenethylamines, a class of compounds with significant pharmacological relevance. wikipedia.org

The malonate derivative, dimethyl 2-[2-(4-nitrophenyl)ethyl]propanedioate , is a versatile intermediate in its own right. Malonic esters are widely used in organic synthesis to create a variety of compounds, including carboxylic acids (via hydrolysis and decarboxylation) and barbiturates. wikipedia.org The presence of the 4-nitrophenyl group provides a handle for further functionalization, such as reduction to the corresponding aniline (B41778) derivative.

Similarly, 1-[2-(4-nitrophenyl)ethyl]pyrrolidine belongs to the broad class of pyrrolidine-containing compounds, which form the core structure of many pharmaceutical agents, including anti-inflammatory, antioxidant, and antitumoral drugs. researchgate.netwho.int While specific applications of this particular molecule are not widely documented, it represents a scaffold for further synthetic exploration in drug discovery. who.int

Material Science Applications (e.g., Polymer Chemistry, Optoelectronic Materials)

The utility of this compound extends into material science, primarily through its conversion to 4-nitrostyrene.

Polymer Chemistry: 4-Nitrostyrene is a monomer that can undergo polymerization to form poly(4-nitrostyrene). proquest.comcymitquimica.com This polymer can be synthesized via various methods, including anionic polymerization. proquest.com The properties of poly(4-nitrostyrene) can be tailored by creating block copolymers, for instance with polystyrene, leading to materials that can form micelles in selective solvents. proquest.com Furthermore, the nitro groups on the polymer backbone can be chemically modified. For example, reduction of poly(4-nitrostyrene) yields poly(4-aminostyrene), a reactive polymer that can serve as a precursor for other functional materials, such as polyimides with high thermal stability. rdd.edu.iq

Table 2: Polymerization and Modification of 4-Nitrostyrene
ProcessReactant/ConditionProductApplication/Property
Anionic Polymerization4-Nitrostyrene, s-BuLiPoly(4-nitrostyrene)Homopolymer
Block Copolymerization4-Nitrostyrene, StyrenePolystyrene-block-poly(4-nitrostyrene)Forms spherical micelles
Polymer ModificationPoly(4-nitrostyrene), Sn/HClPoly(4-aminostyrene)Precursor for high-performance polymers

Optoelectronic Materials: The 4-nitrophenyl moiety is a classic example of a "push-pull" system component, where the nitro group acts as a strong electron acceptor. This electronic feature is crucial for creating materials with nonlinear optical (NLO) properties. researchgate.netnih.govnih.govjhuapl.edu Organic molecules containing such donor-acceptor structures can exhibit large second- and third-order optical nonlinearities, making them candidates for applications in optical data storage, optical switching, and frequency doubling. nih.govnih.govjhuapl.edu While research has focused on various nitrophenyl derivatives, the 4-nitrophenylethyl structure provides a fundamental scaffold that can be incorporated into more complex chromophores or polymers designed for optoelectronic applications. mdpi.comresearchgate.netmdpi.com Polystyrene, a related polymer, is often used as a host for NLO-active chromophores, suggesting that polymers derived from 4-nitrostyrene could be intrinsically active or serve as functional hosts. researchgate.net

Environmental Fate and Chemical Degradation Studies Non Biological Focus

Photochemical Degradation Pathways

The presence of a nitro group and a carbon-iodine bond in 1-(2-Iodoethyl)-4-nitrobenzene suggests that it is susceptible to photochemical degradation. The nitroaromatic moiety can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions.

Influence of Wavelength and Light Intensity

The wavelength and intensity of light are critical factors in the photochemical degradation of organic compounds. Nitroaromatic compounds typically absorb UV light in the range of 200-400 nm. The energy of the absorbed photons can influence the degradation pathway. Shorter wavelengths (higher energy) may lead to more extensive fragmentation of the molecule. The rate of degradation is generally proportional to the light intensity, as a higher photon flux increases the rate of molecular excitation.

For this compound, it is anticipated that UV radiation would be the primary driver of its photochemical decay. The carbon-iodine bond is known to be relatively weak and susceptible to homolytic cleavage upon absorption of UV light, a process known as photolysis. This would likely be a key initial step in its degradation.

Identification of Photodegradation Products

Subsequent reactions of the 4-nitrophenethyl radical could lead to a variety of products, including:

4-Nitrostyrene (B89597): Through the elimination of a hydrogen atom.

1-(2-Hydroxyethyl)-4-nitrobenzene: By reaction with water and oxygen.

4-Nitrobenzaldehyde (B150856) and 4-Nitrobenzoic acid: Through further oxidation of the side chain.

The iodine radical could dimerize to form molecular iodine (I₂) or react with other organic radicals or solvent molecules.

Table 1: Postulated Photodegradation Products of this compound

Precursor CompoundPotential Photodegradation ProductPostulated Formation Pathway
This compound4-Nitrophenethyl radicalHomolytic cleavage of the C-I bond
4-Nitrophenethyl radical4-NitrostyreneElimination of a hydrogen atom
4-Nitrophenethyl radical1-(2-Hydroxyethyl)-4-nitrobenzeneReaction with water and oxygen
1-(2-Hydroxyethyl)-4-nitrobenzene4-NitrobenzaldehydeOxidation of the alcohol group
4-Nitrobenzaldehyde4-Nitrobenzoic acidFurther oxidation

Chemical Degradation in Various Media

The stability of this compound is also dependent on the chemical conditions of the surrounding medium, such as pH and the presence of oxidizing agents.

Hydrolytic Stability under Acidic, Neutral, and Basic Conditions

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The iodoethyl group in this compound is susceptible to nucleophilic substitution by water (hydrolysis), which would replace the iodine atom with a hydroxyl group, forming 1-(2-hydroxyethyl)-4-nitrobenzene and hydroiodic acid.

The rate of hydrolysis is expected to be influenced by pH.

Acidic Conditions: The reaction may be slow.

Neutral Conditions: A moderate rate of hydrolysis is expected.

Basic Conditions: The rate of hydrolysis is likely to be significantly enhanced due to the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻), which would readily displace the iodide ion.

The electron-withdrawing nature of the nitro group on the benzene (B151609) ring can influence the reactivity of the side chain, potentially affecting hydrolysis rates.

Table 2: Expected Relative Hydrolytic Stability of this compound

ConditionExpected Rate of HydrolysisPrimary Product
Acidic (pH < 7)Low1-(2-Hydroxyethyl)-4-nitrobenzene
Neutral (pH = 7)Moderate1-(2-Hydroxyethyl)-4-nitrobenzene
Basic (pH > 7)High1-(2-Hydroxyethyl)-4-nitrobenzene

Oxidative Degradation Mechanisms

Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack. However, the alkyl side chain is more susceptible to oxidation.

Strong oxidizing agents, such as hydroxyl radicals (•OH) which are present in advanced oxidation processes, can attack the ethyl side chain. This could lead to the formation of intermediates like 1-(2-hydroxyethyl)-4-nitrobenzene, which could be further oxidized to 4-nitrobenzaldehyde and ultimately to 4-nitrobenzoic acid. Under very harsh oxidative conditions, cleavage of the aromatic ring could occur, leading to the formation of smaller organic acids and eventually mineralization to carbon dioxide and water.

Mechanistic Insights into Environmental Transformation Products (Excluding Toxicity)

The environmental transformation of this compound is likely to proceed through a combination of photochemical and chemical degradation pathways. The initial and most probable transformation is the cleavage of the carbon-iodine bond via photolysis or hydrolysis of the iodoethyl group.

The resulting intermediates, such as the 4-nitrophenethyl radical or 1-(2-hydroxyethyl)-4-nitrobenzene, are themselves subject to further degradation. The nitro group is relatively stable and may persist on the aromatic ring through several transformation steps. However, under strongly reducing conditions (not the focus of this article), the nitro group can be reduced to an amino group.

Future Research Directions and Outlook

Development of Novel, Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 1-(2-Iodoethyl)-4-nitrobenzene. While traditional synthetic pathways exist, they often rely on harsh reagents and produce significant waste. The principles of green chemistry offer a framework for innovation in this area.

Key areas for future investigation include:

Biocatalysis : The application of enzymes as catalysts in organic synthesis is a rapidly growing field. mdpi.commdpi.com Future work could explore the use of engineered enzymes, such as halogenases or nitrating enzymes, for the selective and environmentally friendly synthesis of this compound and its derivatives. escholarship.orgnih.gov This approach could offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint of the synthesis.

Flow Chemistry : Continuous flow chemistry platforms can offer enhanced control over reaction parameters, leading to improved yields and safety. chemrxiv.org Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous intermediates and facilitate easier scale-up for industrial applications.

Alternative Solvents and Reagents : Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the reliance on volatile and toxic organic solvents. Additionally, exploring alternative iodinating and nitrating agents with better atom economy and lower toxicity will be a crucial step towards a more sustainable synthetic process. organic-chemistry.org

Exploration of Underutilized Reactivity Pathways

The unique combination of a nitro group and an iodoethyl group in this compound opens up possibilities for exploring novel and underutilized reactivity pathways. The nitro group is known to activate the aromatic ring for certain reactions and can also serve as a leaving group in some transformations. nih.gov

Future research could focus on:

Tandem and Domino Reactions : Designing one-pot reactions where both the iodoethyl and nitro functionalities participate in a sequential or cascaded manner could lead to the rapid assembly of complex molecular architectures. rsc.org For instance, a reaction could be initiated at the iodoethyl group, followed by an intramolecular cyclization involving the nitro group or the aromatic ring.

Photocatalysis and Sonochemistry : The use of light or sound waves to initiate and control chemical reactions offers unique opportunities. Photocatalytic methods could be developed for the selective functionalization of either the C-I bond or for transformations involving the nitroaromatic system. mdpi.comnih.govmdpi.comscielo.org.mxresearchgate.net The nitro group's electronic properties might also be exploited in the design of novel fluorescent molecules. rsc.org

Pseudo-Intramolecular Processes : The proximity of the reactive iodoethyl side chain to the nitro-activated aromatic ring could be exploited to facilitate reactions that behave as if they were intramolecular, leading to unique and selective transformations. nih.gov

Integration with Machine Learning for Reaction Prediction and Optimization

Future directions in this area include:

Predictive Modeling : Developing machine learning models trained on experimental data to predict the outcomes of various reactions involving this compound. pharmaceutical-technology.comnih.govsemanticscholar.org These models could predict product yields, identify potential side products, and suggest optimal reaction conditions, thereby accelerating the research and development process. chemrxiv.org

Automated Reaction Optimization : Integrating ML algorithms with automated flow chemistry platforms could enable the rapid and efficient optimization of reaction conditions. chemrxiv.org This approach, often referred to as self-driving laboratories, can explore a vast parameter space to identify the ideal conditions for a desired transformation with minimal human intervention. chemrxiv.org

Discovery of Novel Reactions : By analyzing large datasets of chemical reactions, machine learning algorithms may identify novel and non-intuitive reaction pathways for this compound that a human chemist might not consider.

Design of Highly Selective Catalytic Systems for Transformations

The presence of two distinct reactive sites in this compound—the C-I bond and the nitro group—presents a significant challenge and opportunity for catalysis. The development of highly selective catalytic systems that can target one functional group while leaving the other intact is a key area for future research.

Promising avenues for exploration are:

Chemoselective Catalysis : Designing catalysts that exhibit high chemoselectivity for either the reduction of the nitro group or the functionalization of the C-I bond is of paramount importance. nih.govresearchgate.netrwth-aachen.deresearchgate.net For example, supported gold nanoparticles have shown promise in the chemoselective hydrogenation of nitroarenes. nih.gov Similarly, catalysts could be developed for cross-coupling reactions at the C-I bond without affecting the nitro group. rsc.org

Site-Selective C-H Functionalization : While the iodoethyl group offers a clear point of reactivity, future research could also explore the catalytic functionalization of the C-H bonds on the aromatic ring or the ethyl chain. nih.govdocumentsdelivered.com This would open up new avenues for creating a diverse range of derivatives from a single starting material.

AI-Driven Catalyst Design : Machine learning and artificial intelligence can be employed to accelerate the discovery and design of novel catalysts with enhanced selectivity and activity for the transformations of this compound. arxiv.org By correlating catalyst structure with performance, AI can guide the synthesis of next-generation catalytic systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-Iodoethyl)-4-nitrobenzene, and how is its purity validated?

  • Synthesis : A common route involves alkylation of nucleosides using this compound (NPE-I) under Mitsunobu conditions or with silver carbonate as a base. For example, NPE-I reacts with guanine derivatives to introduce protecting groups via O-alkylation .
  • Purity Validation : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For related compounds (e.g., 1-((Z)-2-bromo-1-iodovinyl)-4-nitrobenzene), NMR chemical shifts (δ 7.8–8.3 ppm for aromatic protons) confirm structural integrity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Protective Measures : Use closed systems, fume hoods, and personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Install emergency showers/eye wash stations .
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to avoid environmental contamination .

Q. How does the reactivity of the iodoethyl group compare to bromo or chloro analogs in alkylation reactions?

  • The iodoethyl group acts as a superior leaving group due to weaker C–I bonds, facilitating nucleophilic substitution. However, it may require milder conditions (e.g., Ag₂CO₃ as a base) to avoid competing elimination reactions observed in bromoethyl derivatives .

Advanced Research Questions

Q. What strategies optimize regioselectivity when using this compound in nucleoside protection?

  • Experimental Design : Silver carbonate promotes O-alkylation over N-alkylation in guanine derivatives. Solvent choice (e.g., DMF vs. acetone) and temperature (20–25°C) further enhance selectivity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Contradiction Note : While some studies report >90% yields , competing side reactions (e.g., dehydrohalogenation) may occur if base strength or temperature is not tightly controlled.

Q. How can competing elimination pathways be suppressed during alkylation with this compound?

  • Mechanistic Insight : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring substitution. Additives like tetrabutylammonium iodide (TBAI) can enhance SN2 reactivity by solvating cations .
  • Data Analysis : Contrast yields under varying conditions (e.g., Ag₂CO₃ vs. K₂CO₃). Silver ions may chelate intermediates, reducing β-hydrogen elimination .

Q. What alternatives exist for deprotecting 2′-O-tert-butyldimethylsilyl (TBDMS) groups without HF, which is hazardous?

  • Methodological Advance : Fluoride-based reagents (e.g., TBAF in THF) or acidic conditions (e.g., HCl in methanol) can cleave TBDMS groups. However, these may require optimization to avoid degrading the iodoethyl-nitrobenzene moiety .

Q. How does light sensitivity impact the stability of this compound during storage?

  • Stability Studies : Store in amber vials under inert gas (N₂/Ar) at –20°C. Decomposition products (e.g., nitroso derivatives) can be monitored via UV-Vis spectroscopy (λmax ~400 nm for nitro groups) .

Data Contradiction Analysis

Q. Why do reported yields for NPE-I-mediated alkylation vary across studies?

  • Critical Factors :

  • Purity of Starting Material : Impurities (e.g., residual iodide salts) may inhibit reactivity.
  • Reagent Ratios : Excess NPE-I (1.2–1.5 equiv) improves conversion but risks byproduct formation.
  • Work-Up Methods : Column chromatography (silica gel, 10–20% ethyl acetate/hexane) vs. precipitation affects recovery .

Methodological Resources

  • Synthetic Protocols : Refer to Scheme 1 in for stepwise protection/deprotection workflows.
  • Safety Data Sheets : and outline PPE and spill management.
  • Characterization Tools : NMR (), HPLC (), and mass spectrometry ( ) are indispensable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.